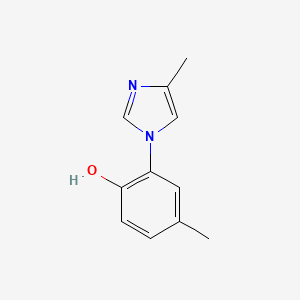
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol
Description
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is an organic compound that features both a phenol and an imidazole ring in its structure
Properties
CAS No. |
478685-75-5 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-2-(4-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-11(14)10(5-8)13-6-9(2)12-7-13/h3-7,14H,1-2H3 |
InChI Key |
VPVNBYKNLGPTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C=C(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylphenol with 4-methylimidazole. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently. The reaction conditions may vary, but a common approach involves heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: Both the phenol and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or imidazole rings .
Scientific Research Applications
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies of enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties[][6].
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: A simpler compound with similar imidazole functionality but lacking the phenol group.
2-Methyl-4-(1H-imidazol-1-yl)phenol: A structural isomer with the same functional groups but different connectivity.
4-(1H-Imidazol-1-yl)phenol: A compound with a similar structure but without the additional methyl group on the imidazole ring.
Uniqueness
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methyl-substituted phenol and a methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


